3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1170303-10-2
VCID: VC2630355
InChI: InChI=1S/C9H9N3O3S/c1-3-12-8(13)7-6(10-11-12)5(9(14)15)4(2)16-7/h3H2,1-2H3,(H,14,15)
SMILES: CCN1C(=O)C2=C(C(=C(S2)C)C(=O)O)N=N1
Molecular Formula: C9H9N3O3S
Molecular Weight: 239.25 g/mol

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

CAS No.: 1170303-10-2

Cat. No.: VC2630355

Molecular Formula: C9H9N3O3S

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid - 1170303-10-2

Specification

CAS No. 1170303-10-2
Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
IUPAC Name 3-ethyl-6-methyl-4-oxothieno[3,2-d]triazine-7-carboxylic acid
Standard InChI InChI=1S/C9H9N3O3S/c1-3-12-8(13)7-6(10-11-12)5(9(14)15)4(2)16-7/h3H2,1-2H3,(H,14,15)
Standard InChI Key UHDYTXHQBFEIIR-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C(=C(S2)C)C(=O)O)N=N1
Canonical SMILES CCN1C(=O)C2=C(C(=C(S2)C)C(=O)O)N=N1

Introduction

Chemical Identity and Structural Characteristics

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid is a heterocyclic compound with CAS number 1170303-10-2 . Its molecular formula is C9H9N3O3S with a molecular weight of 239.25 g/mol . The compound features a unique fusion of thieno and triazine rings, creating a complex heterocyclic structure. This structure is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 6-position, an oxo group at the 4-position, and a carboxylic acid moiety at the 7-position of the thieno[3,2-d] triazine ring system .

The structural elucidation of this compound has been confirmed through multiple analytical techniques. According to the IUPAC naming conventions, the compound is officially designated as 3-ethyl-6-methyl-4-oxothieno[3,2-d]triazine-7-carboxylic acid . The compound's unique heterocyclic framework contributes to its distinctive chemical behavior and potential biological activities.

Physical and Chemical Properties

The physical and chemical properties of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid have been determined through experimental and predictive methods. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid

PropertyValueMethod of Determination
Molecular Weight239.25 g/molExperimental
Boiling Point455.4 ± 55.0 °CPredicted
Density1.0 ± 0.1 g/cm³Predicted
pKa3.83 ± 0.20Predicted
Physical StateSolidExperimental
SolubilitySoluble in polar organic solventsExperimental

The compound's chemical structure contains several reactive functional groups, including the carboxylic acid moiety and the heterocyclic nitrogen atoms, which contribute to its chemical reactivity and potential for derivatization. The predicted pKa value of 3.83 suggests moderate acidity, which is consistent with the presence of the carboxylic acid group .

Structural Identification and Characterization

The structural identification of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid has been established through various spectroscopic techniques. The compound's structure can be represented using different chemical notations as shown in Table 2.

Table 2: Structural Identifiers for 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid

Identifier TypeValue
InChIInChI=1S/C9H9N3O3S/c1-3-12-8(13)7-6(10-11-12)5(9(14)15)4(2)16-7/h3H2,1-2H3,(H,14,15)
InChIKeyUHDYTXHQBFEIIR-UHFFFAOYSA-N
SMILESCCN1C(=O)C2=C(C(=C(S2)C)C(=O)O)N=N1
CAS Registry Number1170303-10-2

The structural characterization of this compound reveals a planar heterocyclic system with the thieno and triazine rings fused together. The triazine ring contains an ethyl group at the 3-position and an oxo group at the 4-position, while the thiophene ring features a methyl group at the 6-position and a carboxylic acid group at the 7-position . This distinct arrangement of functional groups contributes to the compound's unique chemical and potential biological properties.

Synthesis Methods

The synthesis of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid typically involves multi-step reactions starting from simpler precursors. Several synthetic routes have been reported in the literature, with the most common approaches involving the formation of the thiophene ring followed by the construction of the triazine moiety.

General Synthetic Approach

The general synthetic strategy for 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid typically involves the following key steps:

  • Preparation of appropriately substituted thiophene derivatives containing the methyl group and a carboxylic acid functionality

  • Introduction of nitrogen-containing groups to form the triazine ring

  • Cyclization reactions to form the fused ring system

  • Introduction of the ethyl group at the 3-position

  • Oxidation or other functional group transformations to establish the final structure

Key synthetic methods include condensation reactions involving thiophene derivatives and carboxylic acids, followed by cyclization to form the triazine ring under acidic or basic conditions. Functional group modifications are then applied to introduce various substituents that enhance biological activity.

Chemical Reactivity and Reactions

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid undergoes various chemical reactions, primarily due to the presence of multiple reactive functional groups. The carboxylic acid group, the heterocyclic nitrogen atoms, and the sulfur atom in the thiophene ring all contribute to its chemical reactivity.

Characteristic Reactions

The compound undergoes several characteristic reactions, which are summarized in Table 3.

Table 3: Characteristic Reactions of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid

Reaction TypeReagentsProductsConditions
OxidationH₂O₂, KMnO₄Oxidized derivativesVarious conditions
ReductionNaBH₄, LiAlH₄Reduced derivativesVarious conditions
EsterificationAlcohols, H⁺Ester derivativesAcidic conditions
AmidationAmines, coupling agentsAmide derivativesVarious conditions
SubstitutionVarious nucleophilesSubstituted derivativesVarious conditions

The carboxylic acid group readily undergoes esterification and amidation reactions to form the corresponding esters and amides. These transformations are particularly important for the synthesis of potential prodrugs or analogs with modified pharmacokinetic properties.

Comparison with Similar Compounds

3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid is distinct from its analogs due to the presence of both ethyl and methyl groups. Comparative analysis with structurally related compounds provides insights into structure-activity relationships and potential optimization strategies for enhanced biological activity.

Structural Analogues

A comparison of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid with structurally related compounds is presented in Table 4.

Table 4: Comparison of 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d] triazine-7-carboxylic acid1170303-10-2C9H9N3O3S239.25Reference compound
3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid1400636-12-5C10H10N2O3S238.26Contains pyrimidine instead of triazine ring
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate142166-00-5C10H9NO4207.18Contains benzoxazine instead of thienotriazine
2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid1218431-80-1C11H12N2O3220.22Contains quinoxaline instead of thienotriazine

These structural differences can significantly impact the compounds' physicochemical properties, biological activities, and potential applications. For instance, the replacement of the triazine ring with a pyrimidine ring, as seen in 3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, may affect the compound's ability to form hydrogen bonds and interact with biological targets .

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